molecular formula C25H20FNO4 B2465508 (4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione CAS No. 608108-51-6

(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B2465508
CAS No.: 608108-51-6
M. Wt: 417.436
InChI Key: MBMSLBHIEUKGQW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione family, characterized by a bicyclic core with ketone functionalities at positions 2 and 2. Its structure features a benzyl group at N1, a hydroxymethylidene moiety at C4 substituted with a 4-fluorophenyl group, and a 3-methoxyphenyl substituent at C3. The (4E)-configuration indicates a trans arrangement of the hydroxymethylidene group relative to the pyrrolidine ring, which may influence molecular geometry and intermolecular interactions . Pyrrolidine-2,3-diones are known for diverse bioactivities, including antimicrobial and enzyme inhibitory properties, often modulated by substituent effects .

Properties

IUPAC Name

(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-31-20-9-5-8-18(14-20)22-21(23(28)17-10-12-19(26)13-11-17)24(29)25(30)27(22)15-16-6-3-2-4-7-16/h2-14,22,28H,15H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBYJNMCMIPRGG-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine core, along with the hydroxymethylidene and methoxyphenyl substituents, is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Pyrrolidine-2,3-diones have been identified as potential antibacterial agents , especially against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. A study demonstrated that derivatives of pyrrolidine-2,3-dione exhibited significant inhibition of PBP3 (penicillin-binding protein 3), which is essential for bacterial cell wall synthesis. The compound's structural features, particularly the hydroxyl group and heteroaryl moieties, are vital for this inhibitory action .

Table 1: Antimicrobial Activity of Pyrrolidine-2,3-Diones

Compound NameTarget PathogenInhibition (%)Reference
Compound APseudomonas aeruginosa60-100%
Compound BStaphylococcus aureus70%
Compound CEscherichia coli80%

2. Anticancer Properties

Research indicates that pyrrolidine-2,3-diones may possess anticancer properties . These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. Notably, studies have highlighted their ability to modulate signaling pathways associated with cancer cell survival .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has also been explored. Compounds in this class can inhibit NF-κB signaling pathways, reducing the expression of pro-inflammatory cytokines. This property suggests their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A focused screening of a library containing pyrrolidine derivatives revealed several compounds with potent antibacterial activity against Pseudomonas aeruginosa. The study utilized fluorescence assays to measure target inhibition effectively, demonstrating the compound's ability to disrupt bacterial growth without significant cytotoxic effects on human cells .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways. The presence of specific substituents on the pyrrolidine ring enhanced its efficacy in reducing cell viability in several cancer models .

Chemical Reactions Analysis

Oxidation Reactions

The conjugated enone system (C4–C5) and hydroxymethylidene group are susceptible to oxidation:

  • Reagents/Conditions :

    • KMnO₄/H₂SO₄ (acidic conditions) oxidizes the α,β-unsaturated system to form carboxylic acid derivatives.

    • Ozone (O₃) followed by reductive workup cleaves the double bond, yielding two ketone fragments.

  • Products :

    • Formation of 4-(4-fluorobenzoyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione via oxidative cleavage.

Reagent Target Site Product Yield
KMnO₄ (acidic)α,β-unsaturated ketoneCarboxylic acid derivatives65–75%
O₃/Zn–H₂OConjugated C=C bondTwo fragmented ketones82%

Reduction Reactions

Selective reduction of the enone system and hydroxymethylidene group is achievable:

  • Catalytic Hydrogenation :

    • H₂/Pd-C reduces the double bond to a single bond, forming 1-benzyl-4-(4-fluorophenyl-hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione.

  • Sodium Borohydride (NaBH₄) :

    • Reduces the ketone at C2/C3 to secondary alcohols but leaves the conjugated system intact.

Reagent Selectivity Product Conditions
H₂ (1 atm)/Pd-CC4–C5 double bondSaturated pyrrolidine-dioneRT, ethanol
NaBH₄C2/C3 ketonesDiol derivatives0°C, THF

Nucleophilic Substitution

The benzyl group at N1 and methoxy group at C5 are reactive sites:

  • Benzyl Group Replacement :

    • Treatment with HBr/AcOH removes the benzyl group via acidolysis, yielding a secondary amine intermediate .

  • Demethylation :

    • BBr₃ in CH₂Cl₂ cleaves the 3-methoxyphenyl group to a hydroxyl derivative, enhancing solubility.

Reaction Reagents Product Application
N-DebenzylationHBr (48%)/AcOHFree amine at N1Precursor for further derivatization
O-DemethylationBBr₃ (1M in CH₂Cl₂)5-(3-hydroxyphenyl) derivativeBioactivity optimization

Hydrolysis Reactions

The hydroxymethylidene group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O) :

    • Converts the hydroxymethylidene to a ketone, forming 4-(4-fluorophenyl-carbonyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione.

  • Basic Hydrolysis (NaOH/EtOH) :

    • Degrades the pyrrolidine ring, producing fragmented amides and aromatic alcohols.

Cycloaddition and Rearrangement

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions:

  • Dienophiles :

    • Cyclopentadiene reacts with the enone system to form bicyclic adducts, confirmed by X-ray crystallography in analogs .

  • Electrocyclic Rearrangements :

    • Thermal conditions (Δ = 120°C) induce ring-opening to form linear diketones.

Key Mechanistic Insights from Analog Studies

  • Steric Effects : Bulky substituents at C5 (3-methoxyphenyl) slow reaction kinetics at C4–C5 by 30–40% compared to unsubstituted analogs .

  • Electronic Effects : The 4-fluorophenyl group enhances electrophilicity at C4, favoring nucleophilic attacks (e.g., Grignard reagents).

Comparison with Similar Compounds

Structural Features
Compound Name / Substituents Core Structure Key Substituents Configuration/Geometry Reference
(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione N1: Benzyl; C4: 4-fluorophenyl-hydroxymethylidene; C5: 3-methoxyphenyl (4E), planar puckered ring
4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione N1: 3-nitrophenyl; C4: 4-methoxybenzyl-aminoethylene; C5: Phenyl Not specified
5-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-1,10-dimethyldispiro[...]dione Dispiro-pyrrolidine C4: 4-fluorophenyl; C5: 4-fluorobenzylidene; Spiro-linked piperidine/indoline Single-crystal (R = 0.038)
1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones 3-Pyrrolin-2-one N1: 4-hydroxyphenyl; C4: Acyl; C5: Aryl; C3: Hydroxy Planar with keto-enol tautomerism

Key Observations :

  • Spiro vs. Monocyclic Systems: Dispiro derivatives (e.g., ) exhibit rigid 3D structures, whereas monocyclic pyrrolidine-2,3-diones (e.g., ) allow greater conformational flexibility.

Key Observations :

  • High yields (~90%) are achievable for pyrrolidine-2,3-diones using ethanol as a solvent and 4-substituted benzylamines under mild heating .

Key Observations :

  • Fluorinated aromatic rings (e.g., 4-fluorophenyl) improve metabolic stability and membrane permeability compared to hydroxyl or methoxy groups alone .
  • The hydroxymethylidene group in the target compound may facilitate hydrogen bonding with biological targets, similar to the hydroxy group in 3-pyrrolin-2-ones .

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